

# Application Notes and Protocols for AZD1390 in Orthotopic Brain Tumor Models

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## Compound of Interest

Compound Name: AZD1390

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## Introduction

**AZD1390** is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] ATM is a critical regulator of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).[1][4][5] In the context of brain tumors, such as glioblastoma (GBM), the blood-brain barrier (BBB) presents a significant challenge for many therapeutic agents.[1][4]

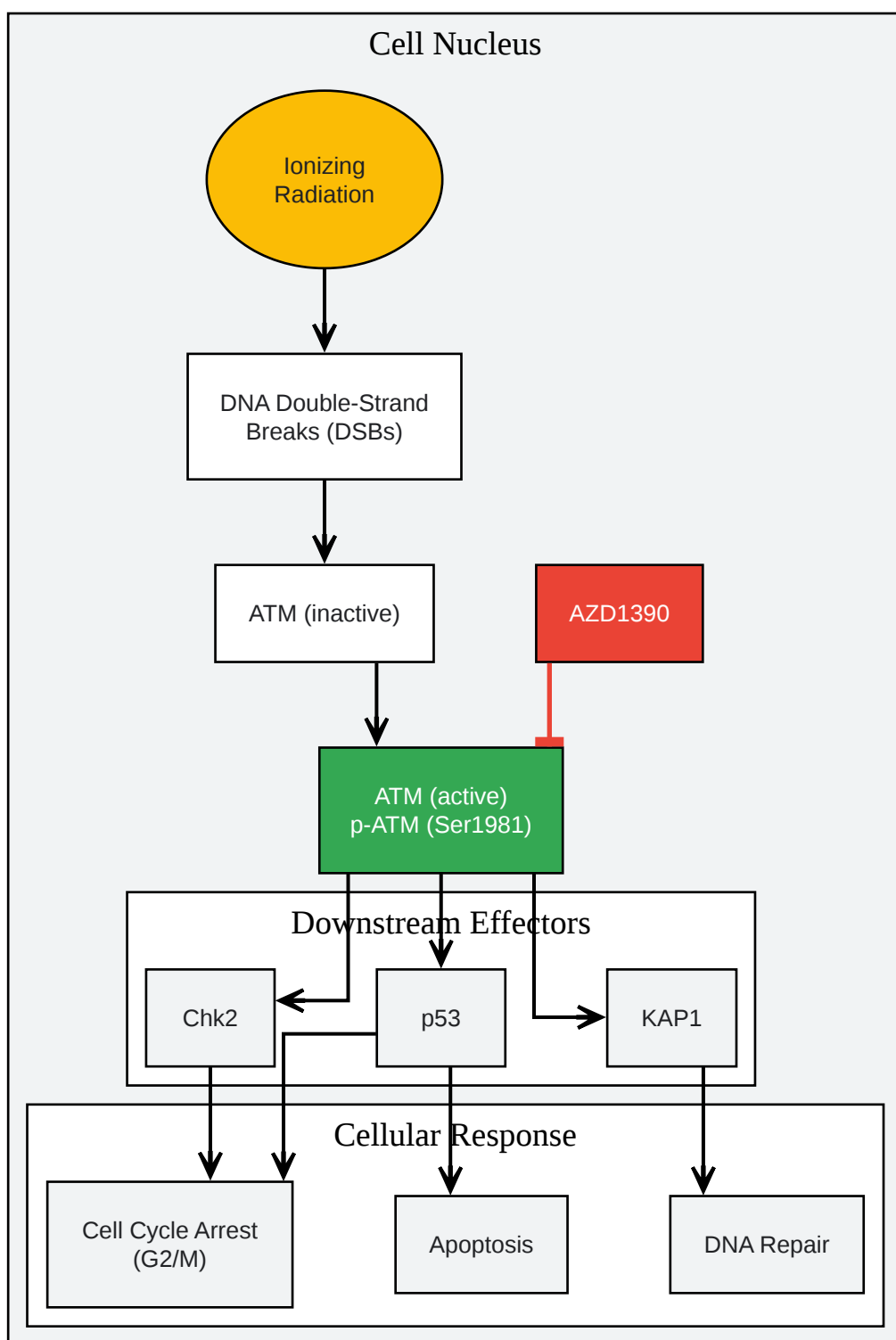
**AZD1390** has been specifically designed to cross the BBB, making it a promising agent for enhancing the efficacy of radiotherapy in brain cancers.[1][4][6] Preclinical studies in orthotopic brain tumor models have demonstrated that **AZD1390**, in combination with radiation, leads to significant tumor regression and prolonged survival.[1][4] These application notes provide a detailed overview of the use of **AZD1390** in in vivo studies using orthotopic brain tumor models, including its mechanism of action, experimental protocols, and key preclinical data.

## Mechanism of Action

**AZD1390** functions as a highly selective ATP-competitive inhibitor of ATM kinase, with a cellular IC<sub>50</sub> of approximately 0.78 nM.[2][3] By inhibiting ATM, **AZD1390** prevents the downstream signaling cascade that leads to DNA repair, cell cycle arrest, and apoptosis.[7] Specifically, it blocks the autophosphorylation of ATM at Serine 1981 and the subsequent phosphorylation of downstream targets such as Chk2 and KAP1.[5] This disruption of the DDR pathway sensitizes cancer cells to the cytotoxic effects of ionizing radiation, which induces DNA

double-strand breaks.[1] The combination of **AZD1390** and radiation leads to an accumulation of cells in the G2/M phase of the cell cycle and ultimately, mitotic catastrophe and apoptotic cell death.[8][9]

Below is a diagram illustrating the signaling pathway affected by **AZD1390**.



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Caption: Mechanism of action of **AZD1390** in inhibiting the ATM signaling pathway.

## Data Presentation

The following tables summarize the quantitative data from preclinical studies of **AZD1390** in orthotopic brain tumor models.

Table 1: In Vivo Efficacy of **AZD1390** in Combination with Radiotherapy

Animal Model	Tumor Model	Treatment Group	Median Survival (days)	Percent Increase in Lifespan (%)	Reference
Mouse	U251 Orthotopic	Vehicle + RT (2 Gy x 5)	30	-	<a href="#">[9]</a>
Mouse	U251 Orthotopic	AZD1390 (20 mg/kg, daily) + RT (2 Gy x 5)	Not specified, but enhanced	Not specified	<a href="#">[9]</a>
Mouse	NCI-H2228 Orthotopic	Vehicle + RT	Not specified	-	<a href="#">[10]</a>
Mouse	NCI-H2228 Orthotopic	AZD1390 (5 mg/kg, QD) + RT	Not specified	56% overall survival	<a href="#">[10]</a>
Mouse	NCI-H2228 Orthotopic	AZD1390 (20 mg/kg, BD) + RT	Not specified	100% overall survival	<a href="#">[10]</a>

RT: Radiotherapy; QD: Once daily; BD: Twice daily

Table 2: Pharmacokinetics and Pharmacodynamics of **AZD1390**

Parameter	Value	Species	Brain Tumor Model	Reference
Cellular IC50	0.78 nM	-	-	<a href="#">[2]</a> <a href="#">[3]</a>
Free Brain Concentration for half-maximal pATM inhibition (EC50)	0.8 nM (range 0.4 to 1.6 nM)	Mouse	NCI-H2228 Orthotopic	<a href="#">[10]</a>
Unbound Brain-to-Plasma Ratio (Kp,uu)	0.04	Mouse	-	<a href="#">[3]</a>
Unbound Brain-to-Plasma Ratio (Kp,uu)	0.17	Rat	-	<a href="#">[3]</a>
Unbound Brain-to-Plasma Ratio (Kp,uu)	0.33	Cynomolgus Monkey	-	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Orthotopic Brain Tumor Model and Treatment

This protocol outlines the establishment of an orthotopic glioblastoma model in mice and subsequent treatment with **AZD1390** and radiation.

Materials:

- Glioblastoma cells (e.g., U251, patient-derived xenograft cells)
- Immunocompromised mice (e.g., nude mice)
- Stereotactic apparatus

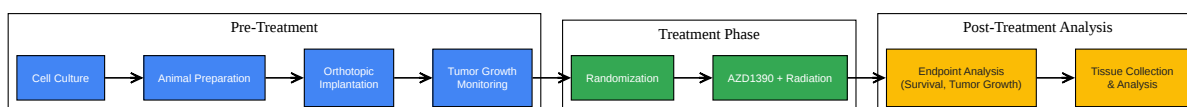
- Hamilton syringe
- Anesthesia (e.g., isoflurane)
- **AZD1390**
- Vehicle for **AZD1390** (e.g., 0.5% w/v HPMC and 0.1% w/v Tween 80 for oral gavage)[2]
- Animal irradiator

Procedure:

- Cell Culture: Culture glioblastoma cells under standard conditions. Prior to implantation, harvest and resuspend cells in a suitable medium (e.g., PBS) at the desired concentration.
- Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the scalp.
- Stereotactic Implantation:
  - Mount the anesthetized mouse in a stereotactic frame.
  - Create a small burr hole in the skull at the desired coordinates for tumor implantation (e.g., into the striatum).
  - Slowly inject the cell suspension (e.g., 2-5  $\mu$ L containing  $1 \times 10^5$  to  $5 \times 10^5$  cells) into the brain parenchyma using a Hamilton syringe.
  - Slowly withdraw the needle and suture the scalp incision.
- Post-operative Care: Monitor the animals for recovery and any signs of distress. Provide post-operative analgesics as required.
- Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
- Treatment Initiation: Once tumors are established (e.g., based on imaging signal), randomize animals into treatment groups.

- **AZD1390 Administration:**
  - Prepare **AZD1390** in the appropriate vehicle.
  - Administer **AZD1390** via oral gavage at the desired dose (e.g., 5-20 mg/kg) and schedule (e.g., once or twice daily).[\[2\]](#)[\[9\]](#)[\[10\]](#)
- Radiotherapy:
  - Administer radiation to the tumor-bearing region of the brain. A common regimen is fractionated radiation (e.g., 2 Gy per day for 5 consecutive days).[\[9\]](#)
  - **AZD1390** is typically administered 1 hour before each radiation fraction.
- Endpoint Analysis:
  - Continue to monitor tumor growth and animal survival.
  - The primary endpoint is typically overall survival.
  - Secondary endpoints can include tumor growth delay, assessed by imaging.
  - At the end of the study, or when animals reach a humane endpoint, euthanize the animals and collect brain tissue for histological and molecular analysis (e.g., immunohistochemistry for pATM, cleaved caspase-3).

Below is a diagram illustrating the experimental workflow.



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Caption: General experimental workflow for in vivo studies of **AZD1390** in orthotopic brain tumor models.

## Protocol 2: Pharmacodynamic Analysis

This protocol describes the assessment of target engagement by **AZD1390** in brain tumor tissue.

Materials:

- Brain tissue from treated and control animals
- Formalin or paraformaldehyde for fixation
- Paraffin embedding reagents
- Microtome
- Primary antibodies (e.g., anti-pATM Ser1981, anti-pRad50)
- Secondary antibodies
- DAB substrate kit
- Microscope

Procedure:

- Tissue Collection and Fixation: Euthanize animals at specified time points after the final dose of **AZD1390** and/or radiation. Perfuse with saline followed by 4% paraformaldehyde. Dissect the brain and post-fix in 4% paraformaldehyde overnight.
- Tissue Processing and Sectioning: Process the fixed tissue and embed in paraffin. Cut thin sections (e.g., 5  $\mu$ m) using a microtome.
- Immunohistochemistry (IHC):
  - Deparaffinize and rehydrate the tissue sections.



- Perform antigen retrieval as required for the specific antibody.
- Block endogenous peroxidase activity and non-specific binding.
- Incubate with the primary antibody (e.g., anti-pATM) overnight at 4°C.
- Wash and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the signal using a DAB substrate kit.
- Counterstain with hematoxylin.
- Image Analysis:
  - Acquire images of the stained sections using a microscope.
  - Quantify the staining intensity or the percentage of positive cells in the tumor region to determine the level of target inhibition.

## Conclusion

**AZD1390** is a promising radiosensitizing agent for the treatment of brain tumors, with a clear mechanism of action and demonstrated efficacy in preclinical orthotopic models. The protocols and data presented here provide a valuable resource for researchers planning in vivo studies with this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analysis, is crucial for obtaining robust and reproducible results.

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## References

- 1. researchgate.net [researchgate.net]

- 2. Central Nervous System Distribution of the Ataxia-Telangiectasia Mutated Kinase Inhibitor AZD1390: Implications for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1390 [openinnovation.astrazeneca.com]
- 4. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 5. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. JS02.5.A A PHASE 0/1B STUDY OF AZD1390 PLUS RADIOTHERAPY IN RECURRENT GLIOBLASTOMA PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
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